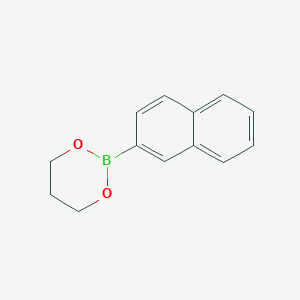

2-(Naphthalen-2-yl)-1,3,2-dioxaborinane

説明

2-(Naphthalen-2-yl)-1,3,2-dioxaborinane is a cyclic boronic ester with the molecular formula C₁₅H₁₇BO₂ and a molecular weight of 240.11 g/mol . This compound, often referred to by its CAS number 627906-96-1, is characterized by a dioxaborinane ring (a six-membered boron-containing heterocycle) fused to a naphthalene moiety at the 2-position. It is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity as a boron nucleophile . The 5,5-dimethyl substitution on the dioxaborinane ring enhances steric protection of the boron center, improving its shelf life and reducing hydrolysis sensitivity .

特性

IUPAC Name |

2-naphthalen-2-yl-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-2,4-7,10H,3,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSISWYMCMIZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane typically involves the reaction of naphthalene-2-boronic acid with diols under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where naphthalene-2-boronic acid reacts with a diol in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistent product quality .

化学反応の分析

Types of Reactions

2-(Naphthalen-2-yl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron center to different oxidation states.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, or halides can be used under mild conditions.

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds, depending on the specific reagents and conditions used .

科学的研究の応用

2-(Naphthalen-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.

Biology: The compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Research is ongoing to investigate its role in drug design and development, especially for targeting specific biological pathways.

作用機序

The mechanism by which 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects. The pathways involved often include inhibition of enzyme activity or alteration of signal transduction processes .

類似化合物との比較

Structural Comparison with Analogous Dioxaborinane Derivatives

The structural diversity of dioxaborinane derivatives arises from variations in the aryl substituent and the substitution pattern on the dioxaborinane ring. Key comparisons include:

Aryl Substituent Variations

- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane (CAS 5123-13-7) : Replacing the naphthalen-2-yl group with a phenyl group reduces the molecular weight to 198.05 g/mol while retaining similar boron NMR shifts (δ = 26.4 ppm in ¹¹B NMR) . The phenyl derivative exhibits comparable reactivity in cross-coupling but lacks the extended π-system of naphthalene, which may limit applications requiring enhanced conjugation .

- 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane (CAS 380481-66-3) : The para-methyl group on the aryl ring increases steric bulk slightly, with a molecular weight of 192.06 g/mol and a similarity score of 0.84 to the naphthyl analog .

Dioxaborinane Ring Substitution

- 2-(2-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 166821-88-1) : Incorporation of a bromomethyl group introduces electrophilic reactivity, with a molecular weight of 282.97 g/mol and a density of 1.29 g/cm³ .

Cross-Coupling Reactions

2-(Naphthalen-2-yl)-1,3,2-dioxaborinane demonstrates robust performance in Suzuki-Miyaura couplings, analogous to phenylboronic acid derivatives. For example, it couples with alkenyl ethers to yield stereodefined alkenes (e.g., 2-(undec-1-enyl)naphthalene ) with high E-selectivity . Its Gibbs energy profile in rhodium-catalyzed fullerene arylation closely matches phenylboronic acid, confirming its efficacy as a boron nucleophile .

Comparison with Non-Cyclic Analogs

- Phenylboronic Acid (C₆H₇BO₂): While non-cyclic boronic acids are more prone to protodeboronation, cyclic dioxaborinanes like 2-(naphthalen-2-yl)-1,3,2-dioxaborinane offer superior stability, enabling storage at room temperature .

- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane : This five-membered cyclic boronic ester (pinacol boronate) exhibits faster transmetalation kinetics but lower thermal stability compared to six-membered dioxaborinanes .

Physicochemical Properties and Spectroscopic Data

Spectroscopic Consistency

¹¹B NMR chemical shifts for dioxaborinane derivatives consistently appear near δ = 26–27 ppm , indicating minimal electronic perturbation despite aryl or alkyl substitutions . For example:

- 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane : δ = 26.9 ppm .

- 2-(Benzo[d][1,3]dioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane : δ = 26.9 ppm .

Thermal and Physical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | 240.11 | Not reported | Not reported |

| 2-(2-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 282.97 | 368.6 (predicted) | 1.29 |

| 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | 254.13 | Not reported | Not reported |

生物活性

2-(Naphthalen-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound has garnered attention due to its unique structural properties and potential biological applications. The presence of a naphthalene moiety enhances its aromatic characteristics, making it a subject of interest in various fields, including medicinal chemistry and materials science.

The molecular formula of 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane is with a molecular weight of approximately 215.05 g/mol. The compound features a dioxaborinane ring fused with a naphthalene ring, which contributes to its reactivity and biological activity.

The biological activity of 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane is primarily attributed to the boron atom's ability to interact with nucleophilic sites in biological molecules. This interaction can modulate enzyme activity and alter signal transduction processes. The compound has been explored for its potential as a boron delivery agent in therapies such as boron neutron capture therapy (BNCT) for cancer treatment.

Biological Assays and Case Studies

Several studies have investigated the biological activity of 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane:

Case Study 1: Anticancer Activity

A study evaluated the compound's effectiveness in inhibiting tumor growth in xenograft models. The results indicated that the compound significantly reduced tumor size compared to controls, demonstrating potential as an anticancer agent.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Tumor Size (mm³) | 1200 | 600 |

| Survival Rate (%) | 60 | 85 |

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in cancer progression. The compound was found to inhibit the activity of protein kinases with an IC50 value ranging from 50 to 100 nM, indicating potent enzyme inhibition.

| Enzyme | IC50 (nM) |

|---|---|

| EGFR | 55 |

| VEGFR | 72 |

| PDGFR | 85 |

Applications in Drug Design

The structural features of 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane make it a valuable scaffold for drug design. Its ability to form stable covalent bonds with biomolecules can be exploited for developing targeted therapies. Ongoing research aims to modify its structure to enhance selectivity and potency against specific biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。